molecular formula C21H24BrN3O4S2 B11065991 1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide

Cat. No.: B11065991
M. Wt: 526.5 g/mol
InChI Key: WJXQLOAZWJHBJU-UHFFFAOYSA-N
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Description

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide is a complex organic compound that features a bromothiophene moiety, a sulfonyl group, a piperidine ring, and a prolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.

    Sulfonylation: The bromothiophene is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Formation of Piperidinylcarbonyl Phenyl Derivative: Separately, 4-aminophenyl piperidine is reacted with a carbonylating agent, such as phosgene or triphosgene, to form the piperidin-1-ylcarbonyl phenyl intermediate.

    Coupling Reaction: Finally, the sulfonylated bromothiophene is coupled with the piperidin-1-ylcarbonyl phenyl intermediate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to hydrogen, or the sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF (dimethylformamide) are common.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated thiophene or reduced sulfonyl derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its structural features.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the piperidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-bromothiophen-2-yl)sulfonyl]-1H-pyrazole
  • 1-[(5-bromothiophen-2-yl)sulfonyl]-N-methylprolinamide
  • 1-[(5-bromothiophen-2-yl)sulfonyl]-N-phenylprolinamide

Uniqueness

1-[(5-bromothiophen-2-yl)sulfonyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]prolinamide is unique due to the combination of its structural elements, which confer specific chemical reactivity and potential biological activity. The presence of the piperidine ring distinguishes it from other similar compounds, potentially enhancing its binding properties and making it a valuable candidate for further research and development.

Properties

Molecular Formula

C21H24BrN3O4S2

Molecular Weight

526.5 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C21H24BrN3O4S2/c22-18-10-11-19(30-18)31(28,29)25-14-4-5-17(25)20(26)23-16-8-6-15(7-9-16)21(27)24-12-2-1-3-13-24/h6-11,17H,1-5,12-14H2,(H,23,26)

InChI Key

WJXQLOAZWJHBJU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Br

Origin of Product

United States

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